[2,4'-Bipyridin]-6-ylmethanol
Description
[2,4'-Bipyridin]-6-ylmethanol is a bipyridine derivative featuring two pyridine rings connected at the 2- and 4'-positions, with a hydroxymethyl (-CH2OH) substituent at the 6-position of the bipyridine scaffold. Bipyridine derivatives are widely studied for their coordination chemistry, catalytic properties, and biological activities. The hydroxymethyl group in this compound enhances its solubility in polar solvents and provides a reactive site for further functionalization, such as esterification or coordination to metal centers.
Properties
IUPAC Name |
(6-pyridin-4-ylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-10-2-1-3-11(13-10)9-4-6-12-7-5-9/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTHBIAIJDJBRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4'-Bipyridin]-6-ylmethanol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-lutidine with formaldehyde in the presence of a base, followed by oxidation to yield the desired product . Another approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale biocatalytic processes. These processes utilize recombinant microbial whole cells as catalysts to convert naturally occurring 2,6-lutidine into the desired product . This method offers a more sustainable and efficient alternative to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
[2,4'-Bipyridin]-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyridin-4-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
[2,4'-Bipyridin]-6-ylmethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2,4'-Bipyridin]-6-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyridin-4-yl group can act as a ligand, binding to metal ions and other targets, thereby modulating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize [2,4'-Bipyridin]-6-ylmethanol, we compare it with structurally related pyridine and bipyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
Structural Features: this compound lacks halogen or heterocyclic substituents found in analogs like (6-Iodopyridin-2-yl)-methanol (iodine) or tanuxiciclib (pyrimidinyl and fluoro groups). Its simplicity makes it a versatile scaffold for synthetic modifications. Tanuxiciclib’s additional amino and fluoro groups enhance its binding affinity to kinase targets, whereas the hydroxymethyl group in this compound may favor hydrogen bonding in coordination chemistry .
Physicochemical Properties: Solubility: The hydroxymethyl group in this compound improves water solubility compared to non-polar analogs like unsubstituted bipyridines. In contrast, (6-Iodopyridin-2-yl)-methanol’s iodine atom increases hydrophobicity but provides a reactive site for cross-coupling reactions .
Applications: Coordination Chemistry: Unlike tanuxiciclib, which is optimized for kinase inhibition, this compound’s hydroxymethyl group could facilitate interactions with transition metals (e.g., Ru or Ir) for catalytic or luminescent applications. Drug Development: Tanuxiciclib’s pyrimidinyl and fluoro groups are critical for its bioactivity, while this compound’s lack of such groups limits its direct therapeutic use but highlights its utility as a synthetic intermediate .
Research Findings and Gaps
- Synthetic Utility: (6-Iodopyridin-2-yl)-methanol has been employed in cross-coupling reactions due to its iodine substituent . By analogy, this compound’s hydroxymethyl group could be functionalized to create ligands for asymmetric catalysis.
- Biological Activity: Tanuxiciclib’s kinase inhibitory activity underscores the importance of substituent diversity in bipyridines for medicinal chemistry. No direct studies on this compound’s bioactivity are available, suggesting a gap in research .
Biological Activity
[2,4'-Bipyridin]-6-ylmethanol is a bipyridine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by two pyridine rings connected by a methylene group, which may confer unique properties influencing its biological interactions. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological effects.
- Chemical Formula : C₁₁H₉N₂O
- Molecular Weight : 189.20 g/mol
- CAS Number : 1227514-00-2
Antimicrobial Activity
Research indicates that bipyridine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Inhibitory | |
| Candida albicans | Inhibitory |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A notable study evaluated its effects on colorectal and pancreatic cancer cell lines, revealing that the compound exhibits significant antiproliferative activity. The structure of the compound allows it to interact with DNA or RNA, potentially leading to apoptosis in cancer cells.
- Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of cell cycle progression.
| Cell Line | IC50 (μM) | Effect | Reference |
|---|---|---|---|
| Colorectal cancer (HCT116) | 15.0 | Significant inhibition | |
| Pancreatic cancer (PANC-1) | 12.5 | Significant inhibition |
Other Pharmacological Effects
In addition to antimicrobial and anticancer activities, this compound has been investigated for its potential anti-inflammatory and antioxidant properties. These effects are crucial as they contribute to the overall therapeutic profile of the compound.
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on zebrafish xenografts demonstrated that this compound significantly inhibited tumor growth and metastasis in pancreatic cancer models. The compound's ability to reduce tumor size was attributed to its interaction with cellular signaling pathways involved in proliferation and survival.
Case Study 2: Antimicrobial Testing
In a comparative study, this compound was tested against standard antibiotics for its antimicrobial efficacy. The results indicated that while it showed comparable activity against certain pathogens, it also presented lower toxicity profiles than conventional antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
